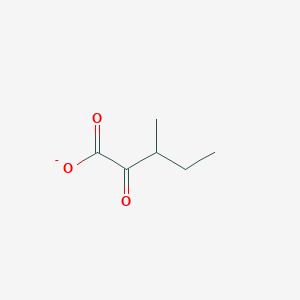
3-Methyl-2-oxopentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-2-oxopentanoate, also known as 3-Methyl-2-oxopentanoic acid, is an organic compound with the molecular formula C6H10O3. It belongs to the class of short-chain keto acids and derivatives. This compound is a metabolite of isoleucine and is involved in various biochemical processes in living organisms .
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxopentanoate can be synthesized through several methods. One common method involves the reaction of methanol with methyl succinate under esterification conditions . Another method includes the reaction of diethyl oxalate with sodium alkoxide in an alcoholic solution, followed by the addition of 2-methyl butyraldehyde .
Industrial Production Methods
In industrial settings, this compound is often produced through the esterification of methanol with methyl succinate. This process is favored due to its high yield and relatively simple reaction conditions .
化学反应分析
Types of Reactions
3-Methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Metabolic Disorders
3-Methyl-2-oxopentanoate is primarily recognized for its role in metabolic disorders related to branched-chain amino acids. It is a key intermediate in the metabolism of isoleucine and has been implicated in conditions such as:
- Maple Syrup Urine Disease (MSUD) : This genetic disorder results from a deficiency in the branched-chain alpha-keto acid dehydrogenase complex, leading to the accumulation of branched-chain keto acids, including this compound. Elevated levels of this compound are used as a clinical marker for diagnosing MSUD .
Neurotoxicity Studies
Research has shown that elevated levels of this compound are associated with neurotoxic effects, particularly in infants. A study highlighted that infants with high concentrations of organic acids, including this compound, exhibited symptoms such as seizures and developmental delays. Early diagnosis and management are crucial to prevent irreversible neurological damage.
Biomarker for Dietary Intake
The presence of this compound in various foods suggests its potential use as a biomarker for dietary intake. It has been detected in foods such as alcoholic beverages, asparagus, cocoa products, and dairy . This could facilitate studies on dietary habits and their metabolic implications.
Case Study 1: Neurotoxicity in Infants
A significant clinical study focused on infants with elevated levels of organic acids, including this compound. The findings indicated that these infants were at risk for severe neurological outcomes due to metabolic acidosis caused by the accumulation of this compound. The study underscored the necessity for early intervention and monitoring.
Case Study 2: Metabolic Acidosis in MSUD Patients
Research into patients with Maple Syrup Urine Disease revealed that the accumulation of this compound disrupts normal biochemical pathways, particularly the malate-aspartate shuttle. This disruption leads to significant energy deficits in neuronal tissues, contributing to clinical symptoms associated with MSUD.
Enzymatic Reactions Involving this compound
The metabolism of this compound involves several enzymatic reactions critical for maintaining amino acid homeostasis:
作用机制
3-Methyl-2-oxopentanoate exerts its effects through its involvement in the tricarboxylic acid (TCA) cycle. It is a substrate for the alpha-ketoglutarate dehydrogenase complex (KGDHC), which catalyzes a key step in the TCA cycle. This enzyme complex is crucial for energy production in cells .
相似化合物的比较
Similar Compounds
3-Methyl-2-oxovaleric acid:
2-Methyl-3-oxopentanoate: Another similar compound used in various chemical reactions.
Uniqueness
3-Methyl-2-oxopentanoate is unique due to its specific role in the metabolism of isoleucine and its involvement in the TCA cycle. Its ability to act as a substrate for the alpha-ketoglutarate dehydrogenase complex distinguishes it from other similar compounds .
属性
分子式 |
C6H9O3- |
|---|---|
分子量 |
129.13 g/mol |
IUPAC 名称 |
3-methyl-2-oxopentanoate |
InChI |
InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |
InChI 键 |
JVQYSWDUAOAHFM-UHFFFAOYSA-M |
SMILES |
CCC(C)C(=O)C(=O)[O-] |
规范 SMILES |
CCC(C)C(=O)C(=O)[O-] |
同义词 |
2-keto methylvalerate 2-keto-3-methylvaleric acid 2-oxo-3-methylvalerate 3-methyl-2-oxopentanoate alpha-keto-beta-methyl-n-valeric acid alpha-keto-beta-methylvalerate alpha-keto-beta-methylvaleric acid alpha-keto-beta-methylvaleric acid, (+-)-isomer alpha-keto-beta-methylvaleric acid, (S)-isomer alpha-keto-beta-methylvaleric acid, calcium salt alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, sodium salt alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer KMVA |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















